Homogentisic Acid-13C6
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Description
Homogentisic Acid-13C6, also known as 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid, is a compound used for pharmaceutical analytical testing . It is a high-quality reference standard that ensures reliable results .
Synthesis Analysis
Homogentisic Acid (HGA) is involved in the metabolic pathway of phenylalanine and tyrosine . It is a precursor for the biosynthesis of several natural products and for the biotransformation of trimethoprim . The committed step in tocopherol biosynthesis involves the condensation of HGA and phytyl diphosphate (PDP), catalyzed by a membrane-bound homogentisate phytyltransferase (HPT) .Molecular Structure Analysis
The molecular formula of Homogentisic Acid-13C6 is C8H8O4 . It is characterized by a cyclohexa-1,3,5-trien-1-yl group with two hydroxy substituents and an acetic acid moiety .Chemical Reactions Analysis
Homogentisic Acid (HGA) is known to undergo polymerization under various conditions, leading to the formation of pyomelanin, a pigment that contains significant amounts of polymerized HGA .Physical And Chemical Properties Analysis
Homogentisic Acid-13C6 has a molecular weight of 174.10 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . Its exact mass and monoisotopic mass are 174.06238774 g/mol . It has a topological polar surface area of 77.8 Ų .Scientific Research Applications
Biochemical Metabolism
Homogentisic acid is a known intermediate in the catabolism of phenylalanine and tyrosine, and its formation is catalyzed by a dioxygenase. This enzyme is present in both liver and bacteria, functioning as a hydroxylase. In plants, a similar enzyme is thought to exist, serving a physiological function in autotrophic cells. Specifically, in Lemna gibba, a homogentisic acid-forming enzyme system is located in thylakoid membrane preparations, suggesting its role in plastoquinone biosynthesis (Löffelhardt & Kindl, 1979).
Oxidation Processes and Biochemistry
The oxidation of homogentisic acid to acetoacetic and fumaric acids in liver preparations has been extensively studied. Research shows that this process requires the presence of ferrous iron and phosphate, and is not inhibited by KCN and various carbonyl-combining reagents (Schepartz, 1953).
Antioxidant Effects
Homogentisic acid exhibits antioxidant properties. It can scavenge intracellular reactive oxygen species (ROS) and prevent lipid peroxidation in human fibroblast cells. This activity also protects cells against hydrogen peroxide-induced oxidative stress by activating extracellular signal-regulated kinase (ERK) protein and increasing catalase activity (Kang et al., 2005).
Connective Tissue Research
Homogentisic acid is implicated in inhibiting lysyl hydroxylase, an enzyme that transforms lysyl residues in collagen to hydroxylysine. This inhibition may be significant in alkaptonuric patients, where structurally modified collagen due to hydroxylsine deficiency is observed (Murray, Lindberg & Pinnell, 1977).
Distribution Studies
The enzymatic study of homogentisic acid's distribution in guinea pigs revealed high concentrations in skin and cartilage shortly after administration, correlating with the localization of ochronotic pigment in alcaptonuria (La Du, O'Brien & Zannoni, 1962).
Chemical Synthesis
Several studies have been conducted on the chemical preparation of homogentisic acid, highlighting its importance as an intermediate in tyrosine and phenylalanine metabolism. These studies have aimed to develop convenient methods for its synthesis (Abbott & Smith, 1949).
Diagnostic Applications
Homogentisic acid is utilized in diagnostic methods, such as high-performance liquid-chromatographic analysis in biological fluids, aiding in the diagnosis of conditions like alcaptonuria (Bory et al., 1989).
properties
IUPAC Name |
2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMNYECMUMZDDF-JTZKEMBVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675920 |
Source
|
Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homogentisic Acid-13C6 | |
CAS RN |
1216468-48-2 |
Source
|
Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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